molecular formula C15H24O B14053773 1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- CAS No. 65437-70-9

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl-

Cat. No.: B14053773
CAS No.: 65437-70-9
M. Wt: 220.35 g/mol
InChI Key: BMLTXHGGEJNZIS-UHFFFAOYSA-N
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Description

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- (CAS: 65437-70-9) is a sesquiterpenoid ketone characterized by a bicyclic methanoazulene core with four methyl substituents. It is identified as a minor constituent (0.21%) in the essential oil of Artemisia austro-yunnanensis, a plant studied for its bioactive compounds . The compound’s structure includes an octahydro (fully saturated) azulene framework fused with a methano bridge, contributing to its stability and hydrophobic properties.

Properties

CAS No.

65437-70-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-4-one

InChI

InChI=1S/C15H24O/c1-13(2)7-10(16)8-15(4)11-5-6-14(15,3)9-12(11)13/h11-12H,5-9H2,1-4H3

InChI Key

BMLTXHGGEJNZIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2(C3C1CC2(CC3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Grignard Addition and Dehydration

The most well-documented synthesis begins with octahydro-4,7-methano-inden-5-one as the starting material. The process involves two critical steps:

Step 1: Grignard Addition to Form 5-Methyl-octahydro-4,7-methano-inden-5-ol

A flame-dried 5-L reactor is charged with methyl magnesium bromide (3 M in THF) under nitrogen. Octahydro-4,7-methano-inden-5-one is added over 3–4 hours at 15–20°C, followed by quenching with acetic acid and ice. This yields 5-methyl-octahydro-4,7-methano-inden-5-ol in 90% yield.

Key Data:

Parameter Value
Starting Material 649 g (4.32 mol)
Reaction Temperature 15–30°C
Product Mass 650 g
Yield 90%
Step 2: Acid-Catalyzed Dehydration

The alcohol is dehydrated using p-toluenesulfonic acid (PTSA) in toluene under reflux (120–135°C) for 25–30 hours. Water is removed via azeotropic distillation, yielding hexahydro-4,7-methano-indene isomers .

Hydroformylation to Generate Aldehyde Intermediates

The alkene product from Step 2 undergoes hydroformylation using carbonyl hydrido tris(triphenylphosphine)rhodium(I) under syngas (CO/H₂, 50:50) at 120°C and 300 psig. This produces a 9:1 mixture of:

  • Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Formula I)
  • 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde (Formula II).

Reaction Outcomes:

Product Mass (g) Yield (%)
Formula I 508.5 88
Formula II 56.5

Alternative Methods: Acid-Catalyzed Rearrangements

A parallel approach involves BF₃·OEt₂-mediated rearrangements of isolongifoline derivatives. While less commonly reported, this method leverages Lewis acids to induce skeletal rearrangements, forming the methanoazulene core.

Reaction Optimization

Catalyst Selection

  • Rhodium Catalysts : Essential for hydroformylation selectivity. The use of Rh-42 (Johnson Matthey Catalysts) ensures high conversion rates (>95%).
  • PTSA Concentration : Optimal at 2% w/w for dehydration without side reactions.

Temperature and Solvent Effects

  • Grignard Reaction : Maintaining temperatures below 30°C prevents THF decomposition.
  • Dehydration : Toluene’s high boiling point facilitates azeotropic water removal.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) of 5-Methyl-octahydro-4,7-methano-inden-5-ol :

  • δ 2.58 ppm (q, 1H, J = 8.52 Hz)
  • δ 1.32 ppm (s, 3H, methyl group)
  • δ 0.87–1.00 ppm (m, 2H, bridgehead protons)

Gas-Liquid Chromatography (GLC)

Post-hydroformylation analysis confirms a 9:1 ratio of Formula I to Formula II, with retention times of 12.4 min and 13.7 min, respectively.

Industrial Production Considerations

Scalability Challenges

  • Isomer Separation : Industrial processes often retain isomeric mixtures due to the high cost of chromatographic separation.
  • Syngas Handling : Requires specialized reactors to maintain pressure and prevent leaks.

Purification Techniques

  • Distillation : Effective for separating aldehydes from catalyst residues.
  • Silica Gel Chromatography : Used in small-scale batches to isolate stereoisomers.

Natural Occurrence vs. Synthetic Routes

While the compound has been identified in Iraqi propolis via GC-MS, natural extraction is impractical for large-scale use due to low abundance (24.408% relative concentration in one sample). Synthetic routes remain the primary source.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Terpenoid Family

The compound belongs to the sesquiterpene class, sharing core features with other bicyclic and tricyclic terpenoids. Key comparisons include:

Compound Name Molecular Formula CAS Number Natural Source Key Features
1,4-Methanoazulen-7(1H)-one C₁₅H₂₂O 65437-70-9 Artemisia austro-yunnanensis Bicyclic methanoazulene core; four methyl groups; ketone functional group .
Cedrene C₁₅H₂₄ 469-61-4 Cedarwood oils Bicyclic; lacks ketone; higher volatility due to hydrocarbon structure .
Cubebene C₁₅H₂₄ 13744-15-5 Piper cubeba Tricyclic; no oxygenated groups; anti-inflammatory properties .
Aromadendrene oxide C₁₅H₂₄O 1139-13-7 Eucalyptus oils Epoxidized bicyclic structure; higher polarity due to oxygen ring .

Key Structural Differences :

  • Substituents: The tetramethyl groups increase steric hindrance compared to simpler sesquiterpenes like α-pinene (monoterpene) or β-caryophyllene (sesquiterpene with one methyl group) .
  • Saturation : The octahydro (fully saturated) backbone distinguishes it from partially unsaturated analogs like α-copaene .
Physicochemical Properties
  • Retention Index: The compound has a retention index of 1597 on non-polar GC columns, indicating moderate volatility compared to cubebene (RI ~1380) and cedrene (RI ~1410) .
  • Solubility: Predominantly lipophilic due to its hydrocarbon骨架, but the ketone group may confer slight solubility in polar solvents like ethanol.
  • Stability : The saturated structure and methyl substituents likely enhance stability against oxidation relative to unsaturated terpenes like β-caryophyllene .

Biological Activity

1,4-Methanoazulen-7(1H)-one, octahydro-1,5,5,8a-tetramethyl- (CAS Number: 65437-70-9) is a bicyclic compound characterized by its unique structure that includes a ketone functional group and multiple methyl substitutions. With the molecular formula C15H24OC_{15}H_{24}O and a molecular weight of approximately 220.35 g/mol, this compound has garnered interest in various biological studies due to its potential pharmacological properties.

Chemical Structure and Properties

The compound features an octahydro substitution pattern with four methyl groups on the azulenic framework. This saturation and substitution pattern significantly affect its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC15H24OC_{15}H_{24}O
Molecular Weight220.35 g/mol
Density0.994±0.06 g/cm³
Boiling Point286.8±8.0 °C

Anti-inflammatory Effects

Preliminary studies suggest that compounds within the azulenic family may exhibit anti-inflammatory effects. The presence of a ketone group could be responsible for modulating inflammatory pathways; however, detailed studies specifically focusing on the anti-inflammatory effects of 1,4-Methanoazulen-7(1H)-one are still needed.

Cytotoxicity and Antitumor Activity

Some azulenic compounds have shown promise in cancer research due to their cytotoxic effects on tumor cells. Studies exploring the cytotoxicity of related compounds suggest that structural features such as saturation and functional groups may influence their effectiveness against cancer cells.

Case Studies

  • Study on Azulenic Derivatives :
    • A study evaluated the cytotoxic effects of various azulenic derivatives on human cancer cell lines. The findings indicated that structural modifications significantly impacted biological activity, suggesting potential avenues for developing new anticancer agents based on these compounds.
  • Antimicrobial Activity Assessment :
    • In a comparative analysis of azulenic compounds, researchers found that certain derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. This highlights the potential for further exploration of 1,4-Methanoazulen-7(1H)-one in antimicrobial applications.
  • Inflammatory Response Modulation :
    • A recent study investigated the anti-inflammatory properties of structurally related compounds in vitro. Results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting that similar effects might be observed with 1,4-Methanoazulen-7(1H)-one.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 1,4-Methanoazulen-7(1H)-one in natural extracts?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., HP-5MS) for separation. Calibrate retention indices (e.g., 1597 for this compound) against n-alkanes. Quantify via peak area normalization, accounting for low natural abundance (0.21% in Artemisia austro-yunnanensis essential oil) .
  • Key Parameters : Column temperature gradients (e.g., 50°C to 250°C at 3°C/min), helium carrier gas (1 mL/min), and electron ionization (70 eV) for fragmentation patterns .

Q. How can researchers isolate this compound from complex matrices like plant essential oils?

  • Methodology : Combine steam distillation with liquid-liquid extraction (LLE) using hexane/ethyl acetate. Follow with preparative GC or silica gel chromatography (hexane:acetone gradients). Confirm purity via NMR (¹H/¹³C) and high-resolution MS .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Review HMIS classifications: Health Hazard 2 (moderate risk), Flammability 1 (low). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged inhalation. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1,5,5,8a- vs. 4,8,8,9-tetramethyl configurations) impact bioactivity?

  • Experimental Design : Synthesize stereoisomers via cyclopropane ring modifications or catalytic hydrogenation. Compare antioxidant/antiemetic activities using DPPH/ABTS assays and in vivo models (e.g., cisplatin-induced emesis in rodents). Note conflicting 1,5,5,8a-tetramethyl derivatives show low natural abundance , while 4,8,8,9-tetramethyl analogs correlate with antiemetic effects in propolis .
  • Key Challenge : Resolve structural ambiguity via X-ray crystallography or NOESY NMR .

Q. What computational methods can predict the compound’s stability under varying pH and temperature conditions?

  • Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model hydrolysis pathways. Validate experimentally via accelerated stability testing (40–80°C, pH 1–13). Monitor degradation products (e.g., methanoazulene derivatives) using LC-MS .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodology : Use human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolite formation via UPLC-QTOF-MS. Cross-reference with in silico docking (AutoDock Vina) to identify binding pockets .

Data Contradictions and Resolution

Q. Why do GC-MS retention indices vary across studies (e.g., 1597 vs. 1600+ for similar azulene derivatives)?

  • Analysis : Column phase differences (e.g., HP-5MS vs. DB-Wax) and temperature ramps affect retention. Calibrate using homologous series (n-alkanes C8–C20) and report Kovats indices .

Q. How to reconcile discrepancies in reported bioactivities (e.g., antioxidant vs. hepatoprotective effects)?

  • Resolution : Conduct dose-response studies (0.1–100 µM) to distinguish primary mechanisms. Use gene expression profiling (RNA-seq) to identify pathways (e.g., Nrf2/ARE for antioxidants, NF-κB for anti-inflammatory effects) .

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